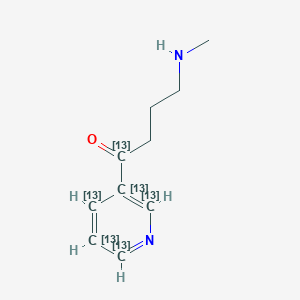

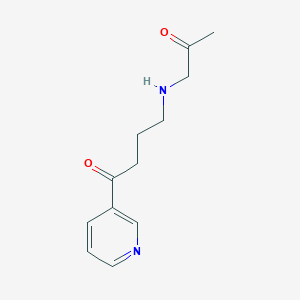

4-(Acetylmethylamino)-1-(3-pyridyl)-1-butanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

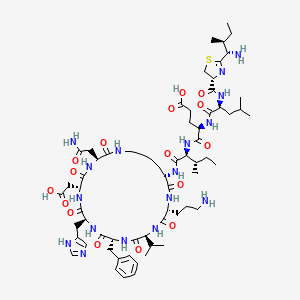

4-(Acetylmethylamino)-1-(3-pyridyl)-1-butanone is a compound of interest due to its relevance in chemical research, including its synthesis and structural characterization. This compound, due to its unique structure, has been the subject of various studies focusing on its synthesis, molecular structure, and chemical properties.

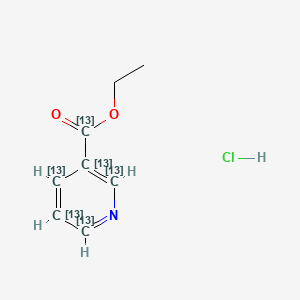

Synthesis Analysis

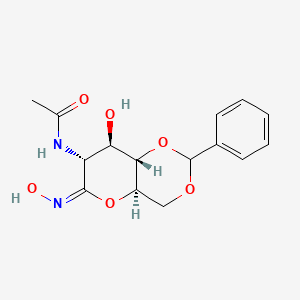

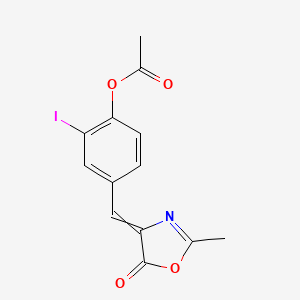

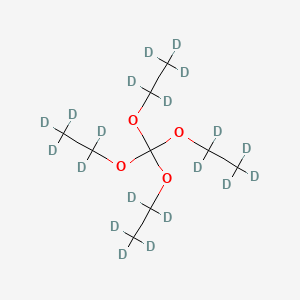

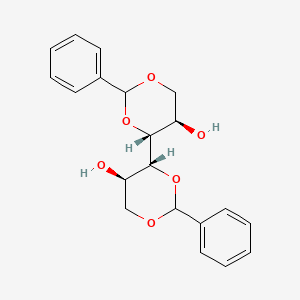

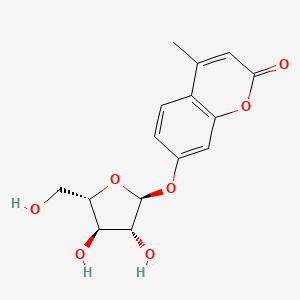

The synthesis of derivatives related to 4-(Acetylmethylamino)-1-(3-pyridyl)-1-butanone involves complex reactions and methodologies. For example, derivatives of butyrate and 1,3-dioxane have been synthesized, showcasing the diversity in synthetic approaches and the structural characterization of these compounds through techniques such as FTIR, NMR spectroscopy, and single crystal X-ray diffraction (Jebas et al., 2013).

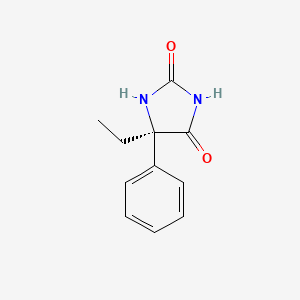

Molecular Structure Analysis

The molecular structure of compounds related to 4-(Acetylmethylamino)-1-(3-pyridyl)-1-butanone has been extensively analyzed, revealing detailed insights into their crystalline forms and molecular configurations. Such analyses have utilized advanced techniques, including X-ray diffraction, to elucidate the crystal packing and hydrogen bonding within the structures (Jebas et al., 2013).

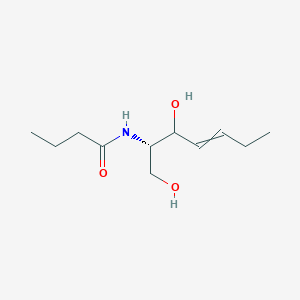

Chemical Reactions and Properties

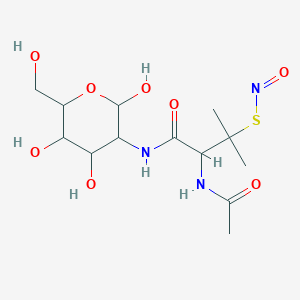

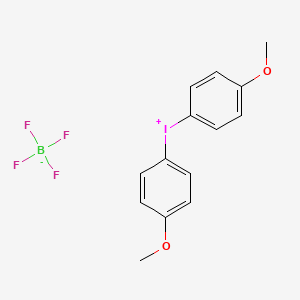

Research has identified various adducts formed by reactions involving 4-(acetoxymethylnitrosamino)-1-(3-pyridyl)-1-butanone, a chemically activated form of tobacco-specific carcinogens. These studies have provided insights into the complex reactions these compounds undergo and their resulting chemical structures (Wang et al., 2003).

Physical Properties Analysis

While specific studies focusing on the physical properties of 4-(Acetylmethylamino)-1-(3-pyridyl)-1-butanone were not identified in the provided research, the investigation of related compounds typically involves analyzing their crystalline forms, melting points, solubility, and other physical characteristics relevant to their chemical behavior and application.

Chemical Properties Analysis

The chemical properties of related compounds involve understanding their reactivity, stability, and interaction with other chemicals. For example, the formation of adducts in reactions with deoxyguanosine and DNA by activated forms of tobacco-specific carcinogens showcases the chemical behavior of these compounds under physiological conditions (Wang et al., 2003).

Aplicaciones Científicas De Investigación

Environmental Impact and Aquatic Effects

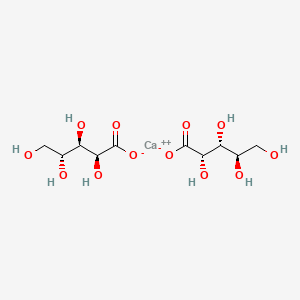

Research on the environmental fate and aquatic effects of related oxo-process chemicals, such as butyl acetate and 1-butanol, provides insights into the broader category of substances similar to 4-(Acetylmethylamino)-1-(3-pyridyl)-1-butanone. These studies evaluate the solubility, volatility, and biodegradability of these compounds, highlighting their limited environmental releases due to enclosed manufacturing processes. The findings suggest that inadvertent releases into the environment would be rapidly biodegraded, posing low concern to aquatic life and indicating a negligible threat from residues remaining in water (Staples, 2001).

Biofuel Production and Applications

The application of butanol, including 1-butanol, a compound structurally related to the chemical , highlights the potential of these types of chemicals in the biofuel industry. Research indicates that butanol offers several advantages over traditional fuels and other biofuels due to its favorable physical and thermodynamic properties. Studies focus on improving production techniques and exploring its use as a biofuel in internal combustion engines, suggesting a promising alternative to gasoline or diesel fuel (Veza, Said, & Latiff, 2020). This area of research exemplifies the broader potential applications of chemicals related to 4-(Acetylmethylamino)-1-(3-pyridyl)-1-butanone in renewable energy and sustainable technologies.

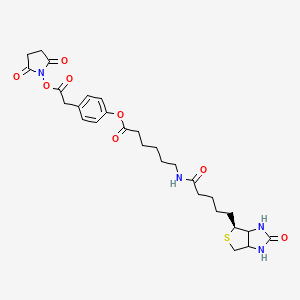

Biomass-derived Chemicals for Drug Synthesis

Levulinic acid (LEV), produced entirely from biomass, demonstrates the versatility of biomass-derived chemicals in synthesizing value-added compounds, such as 2-butanone and 2-methyltetrahydrofuran. This research underscores the potential of utilizing similar chemicals in the field of medicine, particularly in drug synthesis. LEV's functional groups make it a flexible and diverse candidate for cleaner and cost-effective drug synthesis, indicating a similar potential for chemicals like 4-(Acetylmethylamino)-1-(3-pyridyl)-1-butanone in biomedical applications (Zhang et al., 2021).

Safety And Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound. This could include toxicity information, handling precautions, and disposal information.

Direcciones Futuras

This would involve a discussion of potential future research directions. This could include potential applications, modifications to improve its properties, or areas where further study is needed.

I hope this general approach is helpful. If you have a different compound or a more specific question, feel free to ask!

Propiedades

IUPAC Name |

4-(2-oxopropylamino)-1-pyridin-3-ylbutan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-10(15)8-13-7-3-5-12(16)11-4-2-6-14-9-11/h2,4,6,9,13H,3,5,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPUFSLHJONRERZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CNCCCC(=O)C1=CN=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90695909 |

Source

|

| Record name | 4-[(2-Oxopropyl)amino]-1-(pyridin-3-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Oxopropylamino)-1-pyridin-3-ylbutan-1-one | |

CAS RN |

63551-23-5 |

Source

|

| Record name | 4-[(2-Oxopropyl)amino]-1-(pyridin-3-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.